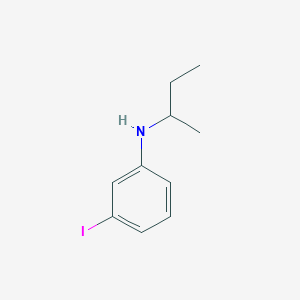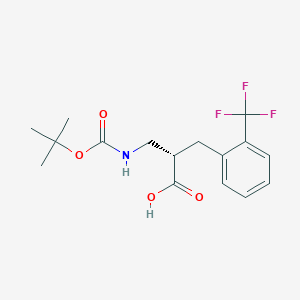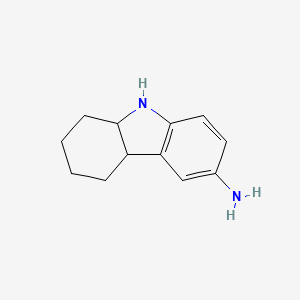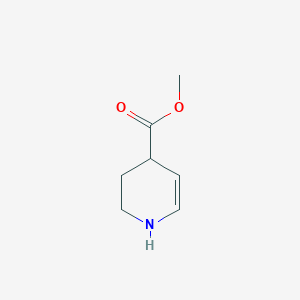![molecular formula C7H3Cl2N3 B12976657 2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
2,7-Dichloropyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[3,2-d]pyrimidine typically involves the selective chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method is the palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position . This reaction is carried out under controlled conditions to ensure the selective removal of the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents like oxone are used in solvents like dimethylformamide (DMF) at room temperature.
Reduction: Reducing agents like sodium borohydride are used in solvents like ethanol or methanol under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,7-Dichloropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell signaling pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
2,7-Dichloropyrido[3,2-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
Pyrido[2,3-d]pyrimidine: A related compound with different substitution patterns and biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with a pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H3Cl2N3 |
|---|---|
Molekulargewicht |
200.02 g/mol |
IUPAC-Name |
2,7-dichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H |
InChI-Schlüssel |
BEBLWEIRQBXYAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


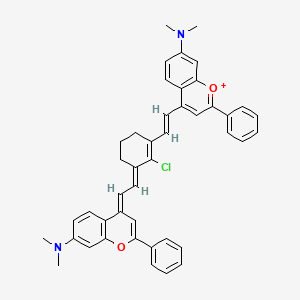
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)


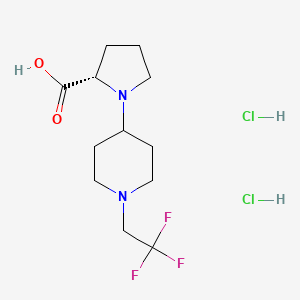

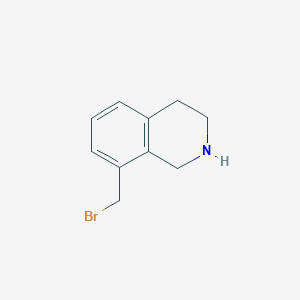

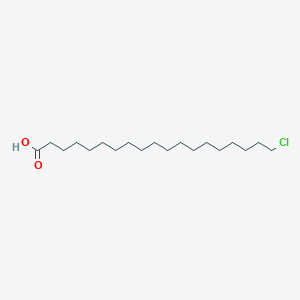
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
